ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using sulfur and a base.
Introduction of the chromen-2-yl group: This step involves the reaction of the thiophene derivative with 4-oxo-4H-chromen-2-yl carbonyl chloride in the presence of a base to form the desired product.
Acetylation and esterification: The final steps include acetylation of the thiophene ring and esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Comparison with Similar Compounds
Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but lacks the chromen-2-yl group.
5-Acetyl-4-methylthiophene-2-carboxylate: Lacks the ethyl ester and chromen-2-yl group.
4-Methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate: Similar structure but lacks the ethyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Biological Activity
Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate (CAS Number: 897840-05-0) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and antifungal activities.
Chemical Structure and Properties
The compound features a complex structure comprising a thiophene ring, a chromene moiety, and an acetyl group. The molecular formula is C20H17NO6S, with a molecular weight of approximately 389.41 g/mol. The presence of functional groups such as carbonyls and amides contributes to its reactivity and biological activity.
Antioxidant Activity
Recent studies have demonstrated that compounds containing the chromene structure exhibit significant antioxidant properties. For instance, derivatives with similar scaffolds have shown strong hydroxyl radical scavenging activity, with IC50 values ranging from 0.09 to 0.12 mg/mL . The antioxidant capacity is attributed to the ability of these compounds to chelate metal ions and inhibit oxidative stress, which is crucial for preventing cellular damage.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including prostate cancer (PC3 and DU145) and cervix carcinoma (KB-3-1).
- Mechanism of Action : It was found to induce apoptosis in cancer cells by causing chromatin condensation and DNA damage. The compound also demonstrated a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent .
- IC50 Values : In studies involving PC3 cells, the IC50 values were reported as follows:
Antifungal Activity
Preliminary evaluations have indicated that compounds similar to this compound exhibit antifungal properties against species such as Fusarium oxysporum and Alternaria alternata. These findings suggest that the compound could be further investigated for its potential use in treating fungal infections .
Summary of Biological Activities
Activity | Tested Cell Lines | IC50 Values (μg/mL) | Mechanism |
---|---|---|---|
Antioxidant | N/A | 0.09 - 0.12 | Hydroxyl radical scavenging |
Anticancer | PC3, DU145 | 40.1 (24h), 27.05 (48h) | Induces apoptosis via DNA damage |
Antifungal | Fusarium oxysporum | N/A | Inhibition of fungal growth |
Properties
Molecular Formula |
C20H17NO6S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H17NO6S/c1-4-26-20(25)16-10(2)17(11(3)22)28-19(16)21-18(24)15-9-13(23)12-7-5-6-8-14(12)27-15/h5-9H,4H2,1-3H3,(H,21,24) |
InChI Key |
XRAODXWSCQHCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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